(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)
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Overview
Description
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) is a chiral ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its unique structure, featuring two dicyclopentylphosphine groups attached to a biphenyl core, allows it to interact effectively with metal centers, enhancing the selectivity and efficiency of catalytic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between 6-bromo-2-methoxybiphenyl and a suitable boronic acid derivative.
Introduction of Phosphine Groups: The dicyclopentylphosphine groups are introduced via a nucleophilic substitution reaction, where the biphenyl core reacts with dicyclopentylphosphine chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling the temperature, reaction time, and the stoichiometry of reactants.
Chemical Reactions Analysis
Types of Reactions
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) can be used to replace methoxy groups with hydrogen.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the reagent used, the products can vary, but typically include derivatives where the methoxy groups are replaced by other functional groups.
Scientific Research Applications
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity.
Industry: The compound is used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which ®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) exerts its effects involves its interaction with metal centers in catalytic processes. The phosphine groups coordinate to the metal center, stabilizing the transition state and enhancing the selectivity of the reaction. The biphenyl core provides a rigid framework that helps in maintaining the chiral environment, crucial for asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral ligand used in asymmetric catalysis, but with a different structure.
®-SEGPHOS: Similar in function but has a different backbone structure.
Uniqueness
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) is unique due to its specific combination of biphenyl core and dicyclopentylphosphine groups, which provide a balance of rigidity and flexibility, enhancing its effectiveness in catalytic processes.
Properties
Molecular Formula |
C34H48O2P2 |
---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
dicyclopentyl-[2-(2-dicyclopentylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]phosphane |
InChI |
InChI=1S/C34H48O2P2/c1-35-29-21-11-23-31(37(25-13-3-4-14-25)26-15-5-6-16-26)33(29)34-30(36-2)22-12-24-32(34)38(27-17-7-8-18-27)28-19-9-10-20-28/h11-12,21-28H,3-10,13-20H2,1-2H3 |
InChI Key |
GJEOAGMHWZMPMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)P(C2CCCC2)C3CCCC3)C4=C(C=CC=C4P(C5CCCC5)C6CCCC6)OC |
Origin of Product |
United States |
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